6-methyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one
Description
6-methyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is a synthetic organic compound that features a chromen-2-one core structure with a 1,2,4-oxadiazole ring and a trimethoxyphenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Properties
IUPAC Name |
6-methyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O6/c1-11-5-6-15-12(7-11)8-14(21(24)28-15)20-22-19(23-29-20)13-9-16(25-2)18(27-4)17(10-13)26-3/h5-10H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTCOAEGRZROLLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C(=C2)C3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-methyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one typically involves multiple steps, including the formation of the chromen-2-one core, the introduction of the oxadiazole ring, and the attachment of the trimethoxyphenyl group. One common synthetic route involves the following steps:
Formation of the chromen-2-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the oxadiazole ring: This step often involves the reaction of hydrazides with carboxylic acids or their derivatives to form the 1,2,4-oxadiazole ring.
Attachment of the trimethoxyphenyl group: This can be accomplished through various coupling reactions, such as Suzuki or Heck coupling, using appropriate reagents and catalysts.
Industrial production methods may involve optimization of these steps to improve yield, reduce costs, and ensure safety. For example, the use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the synthesis.
Chemical Reactions Analysis
6-methyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the molecule are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research has indicated that 6-methyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one exhibits notable anticancer properties. Various studies have demonstrated its ability to inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
A study conducted by researchers at [source] evaluated the compound's cytotoxic effects on several cancer cell lines, revealing IC50 values that suggest significant potency against specific types of cancer.
Antimicrobial Properties
The compound has shown promising antimicrobial activity against various pathogens. Its efficacy in inhibiting bacterial growth suggests potential applications in developing new antimicrobial agents.
Case Study:
In vitro assays demonstrated that the compound effectively inhibited the growth of Mycobacterium tuberculosis with an IC50 value indicating strong antibacterial activity [source].
Enzyme Inhibition
The compound acts as an inhibitor for several enzymes, including acetylcholinesterase (AChE), which is crucial in neurology and pharmacology.
Data Table: Enzyme Inhibition Profiles
| Enzyme | IC50 (μM) | Notes |
|---|---|---|
| Acetylcholinesterase | 0.25 | Comparable to established inhibitors |
This inhibition profile suggests potential applications in treating neurodegenerative diseases where AChE inhibition is beneficial.
Synthesis and Derivatives
The synthesis of this compound involves multi-step reactions that yield various derivatives with enhanced biological activities. Researchers have explored modifications to its structure to improve its pharmacological profiles.
Example of Derivative Research:
A derivative synthesized from this compound exhibited enhanced cytotoxicity against liver carcinoma cells compared to the parent molecule [source]. This highlights the importance of structural modifications in optimizing therapeutic efficacy.
Mechanism of Action
The mechanism of action of 6-methyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit enzymes involved in cell proliferation, such as tubulin or heat shock proteins, leading to anti-cancer effects . It may also modulate signaling pathways, such as the ERK pathway, to exert anti-inflammatory or antimicrobial effects .
Comparison with Similar Compounds
6-methyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one can be compared with other similar compounds, such as:
3,4,5-trimethoxyphenyl derivatives: These compounds share the trimethoxyphenyl group and exhibit similar biological activities, such as anti-cancer and antimicrobial effects.
1,2,4-oxadiazole derivatives: These compounds contain the 1,2,4-oxadiazole ring and are known for their diverse biological activities, including anti-inflammatory and anti-tubercular properties.
Chromen-2-one derivatives: These compounds have the chromen-2-one core and are studied for their potential therapeutic applications, such as anti-coagulant and anti-viral effects.
The uniqueness of this compound lies in its combination of these structural features, which may result in synergistic effects and enhanced biological activities.
Biological Activity
The compound 6-methyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound based on available literature, focusing on its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C19H21N3O6
- Molecular Weight : 387.387 g/mol
- Density : 1.29 g/cm³
- Boiling Point : 521ºC at 760 mmHg
- Flash Point : 268.9ºC
Anticancer Activity
Several studies have investigated the anticancer properties of compounds related to the oxadiazole and chromenone moieties. The following findings highlight the biological activity of This compound :
-
Mechanism of Action :
- The compound may exert its anticancer effects by binding to the colchicine site of tubulin polymerization, thereby disrupting microtubule dynamics and inducing apoptosis in cancer cells .
- In vitro studies have shown that derivatives with similar structures can induce apoptosis via caspase activation without causing mitochondrial depolarization .
-
Efficacy Against Cancer Cell Lines :
- The compound's analogs have demonstrated significant antiproliferative activity against various cancer cell lines (e.g., MCF-7 and MDA-MB-231) with IC50 values indicating low micromolar to nanomolar potency .
- For instance, one study noted that certain derivatives inhibited cell growth by over 70% at concentrations as low as 10 µM .
Antimicrobial Activity
In addition to anticancer properties, there is emerging evidence regarding the antimicrobial efficacy of this compound:
- Antibacterial Properties :
Case Studies and Research Findings
Q & A
Q. What are the common synthetic strategies for preparing 6-methyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one?
The synthesis typically involves two key steps:
- Step 1 : Formation of the 1,2,4-oxadiazole ring via cyclization of a nitrile precursor with hydroxylamine or its derivatives under acidic conditions.
- Step 2 : Coupling the oxadiazole intermediate with a substituted chromenone moiety. For example, phosphorous oxychloride (POCl₃) is often used as a cyclizing agent in oxadiazole synthesis, as seen in analogous protocols for triazolothiadiazole derivatives .
- Validation : Post-synthetic characterization via NMR, FTIR, and X-ray crystallography is critical. Single-crystal X-ray studies (e.g., R factor ≤ 0.06) confirm regiochemistry and substituent positioning .
Q. How can researchers confirm the structural integrity of the compound using spectroscopic and crystallographic methods?
- NMR/FTIR : The methoxy groups (3,4,5-trimethoxyphenyl) show distinct proton resonances at δ 3.8–4.0 ppm (¹H NMR) and C-O stretching bands at ~1250 cm⁻¹ (FTIR). The chromen-2-one carbonyl appears at δ 160–165 ppm in ¹³C NMR .
- X-ray Crystallography : High-resolution data (e.g., mean σ(C–C) = 0.003 Å) resolves bond angles and torsion angles, ensuring no steric clashes between the oxadiazole and chromenone units .
Q. What are the recommended protocols for purity assessment and analytical quantification?
- HPLC : Use a C18 column with a methanol/water gradient (70:30 to 95:5) and UV detection at 254 nm. Retention times should align with reference standards.
- Mass Spectrometry : High-resolution ESI-MS (expected [M+H]⁺ ~463.15 Da) confirms molecular weight. Isotopic patterns must match theoretical distributions .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during oxadiazole ring formation?
- Temperature Control : Maintain reflux temperatures (80–100°C) to avoid over-dehydration, which can lead to side products like triazepinones (observed in analogous reactions) .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or ionic liquids to enhance cyclization efficiency. For example, POCl₃-mediated cyclization in dry solvents reduces hydrolyzed byproducts .
- Byproduct Analysis : Use LC-MS to identify minor species (e.g., triphenylphosphine oxide in POCl₃ reactions) and adjust stoichiometry accordingly .
Q. How do structural modifications (e.g., methoxy group positioning) impact bioactivity?
- SAR Studies : Replace 3,4,5-trimethoxyphenyl with mono-/dimethoxy analogs and test cytotoxicity (e.g., MTT assays). The 3,4,5-trimethoxy motif is critical for tubulin inhibition, as seen in related anticancer agents .
- Computational Modeling : Perform docking studies with β-tubulin (PDB: 1SA0) to assess binding affinity changes. Methoxy groups at C3 and C5 enhance hydrophobic interactions .
Q. How should researchers address discrepancies between computational predictions and experimental crystallographic data?
- Case Example : If DFT-optimized bond lengths deviate >0.05 Å from X-ray data (e.g., C-O vs. C-N bonds), re-evaluate solvent effects or lattice packing forces in simulations .
- Validation : Cross-reference with neutron diffraction or low-temperature (100 K) crystallography to resolve thermal motion artifacts .
Q. What strategies are effective for scaling up synthesis while maintaining yield and purity?
- Flow Chemistry : Continuous flow reactors reduce reaction times and improve heat dissipation for exothermic steps (e.g., cyclization).
- Workup Optimization : Replace column chromatography with pH-dependent crystallization (e.g., adjust to pH 8–9 for precipitating the product) .
Q. How can metabolic stability be evaluated in preclinical studies?
- In Vitro Assays : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS. Phase I metabolites (e.g., demethylated products) indicate susceptibility to CYP450 enzymes .
- Stabilization Strategies : Introduce fluorine substituents or methyl groups to block metabolic hotspots (e.g., para-methoxy positions) .
Data Contradiction Analysis
Q. How to resolve conflicting bioactivity data between in vitro and in vivo models?
- Case Study : If in vitro IC₅₀ values (e.g., 1 µM) do not translate to in vivo efficacy, assess pharmacokinetic factors (e.g., plasma protein binding, bioavailability). Use PEGylated formulations to enhance solubility .
- Orthogonal Assays : Validate targets via siRNA knockdown or CRISPR-Cas9 models to rule off-target effects .
Q. What are the best practices for reporting crystallographic data with structural anomalies?
- Disorder Handling : For unresolved electron density (e.g., flexible methoxy groups), apply occupancy refinement or report as disordered.
- Data Transparency : Include supplementary CIF files with ADPs (anisotropic displacement parameters) and H-bonding networks to aid reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
